molecular formula C15H13BrFNOS B284511 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide

2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B284511
M. Wt: 354.2 g/mol
InChI Key: BDEXLOUEXLIAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a versatile compound that can be used in a range of studies. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several potential future directions for research on 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation and damage in animal models of IBD, making it a promising candidate for further research. Another potential direction is its use in combination with other anti-cancer drugs to enhance their effectiveness. Finally, more research is needed to fully understand the mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 3-bromobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with acetic anhydride and thiourea to yield the final product.

Scientific Research Applications

2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies.

Properties

Molecular Formula

C15H13BrFNOS

Molecular Weight

354.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H13BrFNOS/c16-12-3-1-2-11(8-12)9-20-10-15(19)18-14-6-4-13(17)5-7-14/h1-8H,9-10H2,(H,18,19)

InChI Key

BDEXLOUEXLIAKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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